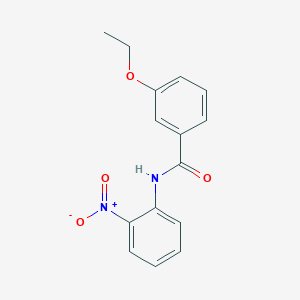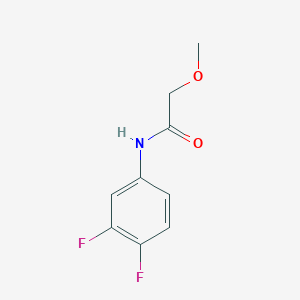![molecular formula C17H18N2O3S B3978092 ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate
Vue d'ensemble
Description
Compounds like this one typically belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . They are often synthesized as products of multicomponent reactions .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, such as the Biginelli reaction . This reaction is used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds is often established by techniques such as FTIR, HRESIMS, 1D and 2D NMR . The dihydropyrimidine ring in these compounds often adopts a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Applications De Recherche Scientifique
Cancer Treatment
This compound has shown promise in the treatment of cancer. Indole derivatives, which share a similar heterocyclic structure, have been extensively studied for their anti-cancer properties. They are known to play a significant role in cell biology and can act as biologically active compounds against cancer cells .
Antimicrobial Activity
The thieno[3,4-d]pyrimidine moiety, which is part of the compound’s structure, has been associated with antimicrobial activity. Studies have indicated that derivatives containing this heterocyclic fragment can act against both Gram-negative and Gram-positive bacteria, making them candidates for novel antibacterials .
Antiviral Agents
Indole derivatives, which are structurally related to the compound , have been reported to possess antiviral activities. Specific indole-based molecules have shown inhibitory activity against influenza A and other viruses, suggesting potential antiviral applications for similar compounds .
Anti-Inflammatory Properties
Compounds with an indole nucleus, like the one being analyzed, have been found to exhibit anti-inflammatory properties. This biological activity is crucial for the treatment of various inflammatory disorders and could be a significant application of this compound .
Neuroprotective Effects
The indole scaffold is present in many neuroactive substances. Given the structural similarities, ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Synthetic Applications
In synthetic chemistry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. The thieno[3,4-d]pyrimidine ring system is a versatile scaffold that can be further functionalized to create a variety of biologically active molecules .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,3-dihydrothieno[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16(21)14-13-12(10(2)23-14)15(20)19-17(3,18-13)11-8-6-5-7-9-11/h5-9,18H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVYNMTCSKNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-methoxy-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3978009.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3978022.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)

![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)

![4-[4-(5-chloro-2-nitrophenyl)-1-piperazinyl]-2-methylquinoline](/img/structure/B3978074.png)
![1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol](/img/structure/B3978078.png)
![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
![N,N-dimethyl-5-({[3-(1H-tetrazol-1-yl)phenyl]amino}methyl)-2-pyrimidinamine](/img/structure/B3978084.png)

![N-allyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3978100.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978112.png)
